REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:10][C:9]([CH2:11][CH2:12][CH3:13])=[CH:8][C:4]([C:5](O)=[O:6])=[CH:3]1.Cl.O>C1COCC1>[OH:6][CH2:5][C:4]1[CH:8]=[C:9]([CH2:11][CH2:12][CH3:13])[NH:10][C:2](=[O:1])[CH:3]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O=C1C=C(C(=O)O)C=C(N1)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
66.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
is stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 75 ml of ethyl acetate each time
|
Type
|
FILTRATION
|
Details
|
NaHCO3 solution and the deposited precipitate is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
The aqueous filtrate is concentrated to dryness in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
recrystallised from about 80 ml of water together with the first precipitate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(NC(=C1)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |